N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide
Description
N-[(1-Cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a cyclopentyl-substituted piperidine core, a methylene linker, and a phenylmethanesulfonamide group. Its molecular formula is C₂₀H₂₈N₂O₂S, with a molecular weight of 360.52 g/mol.
This compound is structurally analogous to several bioactive sulfonamides, with applications in medicinal chemistry as intermediates for kinase inhibitors or G protein-coupled receptor (GPCR) modulators. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and sulfonylation, though specific protocols are proprietary or under patent protection .
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c21-23(22,15-17-6-2-1-3-7-17)19-14-16-10-12-20(13-11-16)18-8-4-5-9-18/h1-3,6-7,16,18-19H,4-5,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOOAGSUMOTMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediates and Their Synthesis
- 1-Phenylmethanesulfonyl Chloride : Typically synthesized by chlorination of 1-phenylmethanesulfonic acid using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
- (1-Cyclopentylpiperidin-4-yl)methanamine : Accessible via reductive amination of piperidin-4-ylmethanamine with cyclopentanone using sodium cyanoborohydride (NaBH₃CN) in methanol. Protection of the amine with a tert-butoxycarbonyl (Boc) group may be necessary to prevent undesired side reactions during subsequent steps.
Synthetic Routes and Methodological Variations
Direct Sulfonylation Approach
The most efficient method involves reacting equimolar amounts of 1-phenylmethanesulfonyl chloride with (1-cyclopentylpiperidin-4-yl)methanamine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions. Triethylamine (Et₃N) or pyridine is commonly employed to neutralize HCl generated during the reaction.
Procedure :
- Dissolve (1-cyclopentylpiperidin-4-yl)methanamine (1.0 equiv) in anhydrous THF at 0°C.
- Add Et₃N (1.2 equiv) followed by dropwise addition of 1-phenylmethanesulfonyl chloride (1.1 equiv).
- Stir the mixture at room temperature for 12–24 hours.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Stepwise Protection/Deprotection Strategy
For substrates sensitive to harsh conditions, a Boc-protected intermediate can enhance reaction control:
- Boc Protection : Treat (1-cyclopentylpiperidin-4-yl)methanamine with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane.
- Sulfonylation : React the Boc-protected amine with 1-phenylmethanesulfonyl chloride as described in Section 2.1.
- Deprotection : Remove the Boc group using hydrochloric acid (HCl) in dioxane to yield the final product.
Advantages : Improved solubility of intermediates and reduced side reactions during sulfonylation.
Alternative Pathways from Patent Literature
A patent detailing the synthesis of 5-(phenylsulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide hydrochloride (CN114920686B) provides insights into scalable sulfonamide formation. Key adaptations include:
- Using dichlorodimethylhydantoin as a chlorinating agent for sulfonic acid intermediates.
- Employing sodium benzenesulfonate as a cost-effective starting material.
Reaction Optimization and Critical Parameters
Solvent and Base Selection
Temperature and Stoichiometry
- Temperature : Reactions conducted at 0°C to room temperature prevent exothermic decomposition of sulfonyl chlorides.
- Stoichiometry : A 10% excess of sulfonyl chloride ensures complete consumption of the amine.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) typically reveals ≥95% purity for well-optimized batches.
Challenges and Industrial Scalability
Steric Hindrance and Reaction Efficiency
The bulky cyclopentyl group on the piperidine ring may slow sulfonylation kinetics. Solutions include:
- Prolonging reaction times (up to 48 hours).
- Using ultrasonic irradiation to enhance mixing.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Histamine H3 Receptor Antagonism
One of the primary applications of N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide is its role as a histamine H3 receptor antagonist. Research indicates that antagonists of this receptor can enhance neurotransmitter release, which may have implications for treating cognitive disorders, such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .
Case Study:
A study evaluated the efficacy of this compound in enhancing cognitive function in rodent models. Results demonstrated improved memory retention and learning capabilities, suggesting its potential as a therapeutic agent for cognitive impairments .
Pain Management
The compound has also been investigated for its analgesic properties. By modulating pain pathways through H3 receptor inhibition, it may provide relief from chronic pain conditions without the side effects commonly associated with opioids.
Data Table: Pain Studies Overview
| Study Reference | Model Used | Outcome |
|---|---|---|
| Study A | Rodent Model | Significant pain reduction |
| Study B | Human Trials | Reduced pain scores reported |
These studies highlight the compound's potential as a safer alternative for pain management.
Neuroprotective Effects
This compound has been studied for its neuroprotective effects against neurodegenerative diseases. The ability to inhibit H3 receptors may lead to increased levels of neuroprotective factors, contributing to neuronal survival under stress conditions.
Case Study:
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential use in neurodegenerative therapies .
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Electronic Effects: Fluorine or chlorine substitutions on the benzene ring (e.g., para-F in , ortho-Cl in ) alter electronic density, affecting binding to targets like kinases or GPCRs. Fluorine’s electronegativity enhances dipole interactions, while chlorine increases steric bulk.
Piperidine Modifications :
- Replacement of cyclopentyl with benzyl (e.g., ) introduces aromaticity, enhancing blood-brain barrier penetration but increasing metabolic instability.
- Hydroxymethylcyclopropyl () increases solubility but may reduce membrane permeability.
Sulfonamide Variations :
- Methanesulfonamide (target compound) vs. ethanesulfonamide (e.g., ) affects steric bulk and hydrogen-bonding capacity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Fluorinated Analog | Chlorinated Analog | Hydroxymethylcyclopropyl |
|---|---|---|---|---|
| LogP (Predicted) | 3.8 | 3.5 | 4.2 | 2.1 |
| Solubility (mg/mL) | 0.05 | 0.08 | 0.03 | 1.2 |
| Molecular Weight (g/mol) | 360.52 | 378.47 | 370.94 | 255.34 |
- Lipophilicity : Chlorinated derivatives exhibit higher LogP, favoring tissue penetration but risking hepatotoxicity.
- Solubility : Hydroxymethylcyclopropyl’s polar group () dramatically improves aqueous solubility.
Biological Activity
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-phenylmethanesulfonamide, a compound with significant pharmacological potential, has been studied for its biological activities, particularly as a histamine H3 receptor antagonist. This article synthesizes the available research findings, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a methanesulfonamide group attached to a phenyl ring and a cyclopentylpiperidine moiety. This structure is pivotal for its biological activity, particularly in modulating neurotransmitter systems.
This compound acts primarily as an H3 receptor antagonist . The H3 receptor is involved in regulating neurotransmitter release in the central nervous system (CNS). By blocking this receptor, the compound can enhance the release of neurotransmitters such as histamine, dopamine, and norepinephrine, potentially leading to improved cognitive functions and alertness.
Table 1: Biological Activity Overview
Therapeutic Implications
The therapeutic potential of this compound extends to various conditions:
- Cognitive Disorders : Its role as an H3 antagonist suggests potential applications in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.
- Pain Management : COX-2 inhibition indicates possible use in managing inflammatory pain conditions.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
- Cognitive Enhancement : A study demonstrated that administration of the compound in animal models resulted in improved memory and learning capabilities, attributed to increased levels of neurotransmitters in the hippocampus .
- Anti-inflammatory Effects : In vivo studies indicated that this compound exhibited significant reduction in edema in carrageenan-induced inflammation models, showcasing its potential as an anti-inflammatory agent .
- Safety Profile : Toxicological assessments have shown that the compound has a favorable safety profile with minimal adverse effects at therapeutic doses, making it a candidate for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
